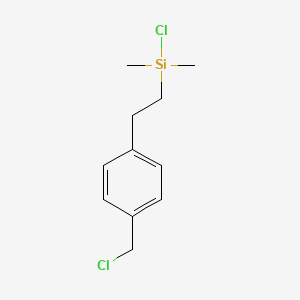
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane is an organosilicon compound characterized by its unique molecular structure. This compound features a silicon atom bonded to two methyl groups, one ethyl group that has a chloromethyl-substituted phenyl ring, and one chlorine atom. It’s primarily of interest in organic synthesis and materials science due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions:
A typical synthesis of Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane involves the reaction between 2-(4-(chloromethyl)phenyl)ethylsilane and a chlorinating agent.
Grignard Reaction: : One method to prepare the precursor involves the Grignard reaction, where 4-chlorobenzyl chloride reacts with magnesium to form a Grignard reagent, followed by reaction with ethylsilane.
Hydrosilylation: : Another approach can include the hydrosilylation of styrene derivatives with chlorosilanes.
Industrial Production Methods:
Chlorination: : In an industrial setting, large-scale chlorination reactions are employed, wherein 2-(4-(chloromethyl)phenyl)ethylsilane is chlorinated using chlorinating agents like phosphorus trichloride or sulfuryl chloride under controlled conditions.
Catalysis: : Catalytic methods may also be applied to improve yield and selectivity.
化学反応の分析
Types of Reactions It Undergoes:
Substitution Reactions: : It undergoes nucleophilic substitution reactions at the chloromethyl group.
Oxidation and Reduction: : The phenyl ring can undergo electrophilic aromatic substitution, though its silicon center typically remains unreacted under oxidative conditions.
Addition Reactions: : The silicon-chlorine bond is susceptible to hydrolysis, forming silanol and hydrochloric acid.
Common Reagents and Conditions Used:
Nucleophiles: : Strong nucleophiles like amines and thiols are commonly used for substitution.
Catalysts: : Lewis acids like aluminum chloride may be used in certain aromatic substitution reactions.
Oxidizing Agents: : Common oxidizing agents include permanganates and peroxides.
Major Products Formed from These Reactions:
Silanols: : Hydrolysis of the silicon-chlorine bond produces silanols.
Substituted Derivatives: : Reaction with nucleophiles yields various substituted silanes.
科学的研究の応用
In Chemistry:
Used as a reagent for introducing silane groups in organic molecules.
A precursor in the synthesis of silicon-based polymers and materials.
In Biology and Medicine:
Investigated for its potential as a protecting group for certain biochemical reagents.
Explored for its role in the synthesis of silane-modified bioactive molecules.
In Industry:
Utilized in the production of specialty chemicals.
Important in the development of silane-based surface modifiers and adhesives.
作用機序
Molecular Targets and Pathways Involved:
The compound acts mainly through its functional groups:
Silicon Center: : Reacts with nucleophiles or undergoes hydrolysis.
Chloromethyl Group: : Site for nucleophilic substitution, allowing for a variety of functional group transformations.
類似化合物との比較
Chloromethylsilane
Phenylsilane
Ethylchlorosilane
Overall, Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane's unique structure lends it special properties making it valuable across several scientific and industrial fields
生物活性
Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane, with the CAS number 74143-32-1, is a silane compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₆Cl₂Si
- Molecular Weight : 247.236 g/mol
- LogP : 4.4118
These properties suggest that the compound may exhibit significant lipophilicity, influencing its absorption and distribution in biological systems .
Synthesis
This compound can be synthesized through various methods involving the reaction of chloromethyl phenyl derivatives with dimethylsilane. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.
Cytotoxicity Studies
In vitro tests have demonstrated that certain silanes possess cytotoxic effects on cancer cell lines. For example, compounds structurally similar to this compound have been evaluated for their ability to induce apoptosis in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS generation |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
| A549 | 25 | Disruption of mitochondrial function |
Case Studies
- Antitumor Activity : A study investigating the effects of various silanes on cancer cells reported that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, increasing ROS levels and activating caspase cascades .
- Antimicrobial Efficacy : In a comparative study of silane derivatives, this compound demonstrated notable activity against gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of bacterial growth .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that higher concentrations may lead to cytotoxic effects on normal cells as well. Therefore, further studies are necessary to establish a therapeutic window.
特性
CAS番号 |
68092-71-7 |
|---|---|
分子式 |
C11H16Cl2Si |
分子量 |
247.23 g/mol |
IUPAC名 |
chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |
InChIキー |
FPDXRQODEPQHSK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
正規SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |
Key on ui other cas no. |
74143-32-1 68092-71-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















